

An In-depth Technical Guide to the Molecular Structure of Aurantiol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **Aurantiol**, a widely used fragrance ingredient. It details the chemical identity, physicochemical properties, and spectroscopic data of **Aurantiol**. This document also includes a detailed experimental protocol for its synthesis and characterization, aimed at providing researchers and professionals in drug development and chemical synthesis with a thorough understanding of this compound.

Introduction

Aurantiol, a Schiff base, is a key component in the fragrance industry, prized for its long-lasting, sweet, floral, and orange-blossom aroma. Chemically, it is formed through the condensation reaction of hydroxycitronellal and methyl anthranilate.[1][2] Its stability and characteristic scent profile make it a valuable ingredient in perfumery and other scented products.[1] This guide delves into the molecular characteristics of **Aurantiol**, providing detailed information for scientific and research applications.

Chemical and Physical Properties

Aurantiol is formally known by its IUPAC name, methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate.[3] It is also referred to as methyl-N-3,7-dimethyl-7-



hydroxyoctyliden anthranilate.[4] The compound is registered under the CAS number 89-43-0. [3]

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C18H27NO3	[3]
Molecular Weight	305.42 g/mol	[5]
Appearance	Orange liquid	[5]
Boiling Point	162 °C	[5]
Density	0.9 g/mL	[5]
Refractive Index @ 20°C	1.540 - 1.552	[5]
Vapor Pressure @ 20°C	0.003 mmHg	[5]
Flash Point	140 °C	[5]

Table 1: Physicochemical Properties of Aurantiol

Molecular Structure and Spectroscopic Data

The molecular structure of **Aurantiol** features a Schiff base linkage (-N=CH-) formed between the primary amine of methyl anthranilate and the aldehyde group of hydroxycitronellal. The structure also contains a hydroxyl group and an ester functional group.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis of **Aurantiol** confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ at an m/z value of 305.1, which is consistent with the calculated molecular weight of **Aurantiol** (305.42 g/mol).[6]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy



As of the latest literature review, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra with comprehensive peak assignments for **Aurantiol** are not readily available in the public domain. This information is likely held as proprietary data within the fragrance industry. For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra on a purified sample of **Aurantiol**.

Synthesis of Aurantiol

Aurantiol is synthesized via a condensation reaction between hydroxycitronellal and methyl anthranilate.[1] This reaction, which forms the characteristic imine (Schiff base) linkage, can be performed as a simple condensation.[1]

Synthesis Workflow



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Caption: Synthesis workflow for Aurantiol.

Experimental Protocol

The following protocol describes a simple condensation method for the synthesis of **Aurantiol**. [1][6]

Materials:

- Hydroxycitronellal
- · Methyl anthranilate
- Heating apparatus (e.g., hotplate with magnetic stirrer)
- Reaction vessel

Procedure:



- Accurately weigh the raw materials, hydroxycitronellal and methyl anthranilate. While specific
 molar ratios are not detailed in the available literature, a 1:1 molar ratio is a logical starting
 point for a condensation reaction.
- Combine the reactants in a suitable reaction vessel.
- Heat the mixture to a temperature of 90-110°C with stirring.[1][6]
- Maintain the reaction at this temperature for a period of 30 to 60 minutes. An optimal yield of 77.57% has been reported after 30 minutes of reaction time.[1]
- Monitor the reaction progress as needed. The formation of water is a byproduct of the condensation.
- Upon completion, the crude Aurantiol is obtained.

Purification

While a general reflux technique followed by recrystallization has been mentioned for purification, specific details regarding the solvent and procedure are not extensively documented.[1] Another suggested method for purification involves the removal of the water byproduct under vacuum at an elevated temperature to drive the equilibrium towards the product.[7] For laboratory-scale purification, column chromatography would be a suitable method to isolate the **Aurantiol** from unreacted starting materials and byproducts.

Characterization Methods Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the characterization of **Aurantiol**.[1][6] A typical experimental setup is summarized in Table 2.



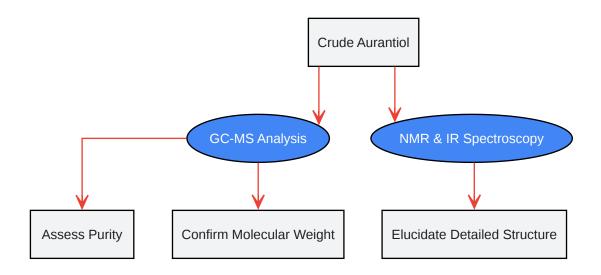
Parameter	Value	Reference(s)
GC System	Agilent 5975C or similar	[6]
Column	HP-5 (5% Phenyl Methyl Siloxane) or similar capillary column	[6]
Carrier Gas	Helium	[6]
Injector Temperature	100 °C	[6]
Injection Volume	0.2 μL	[6]
Split Ratio	80:1	[6]
Oven Program	Initial Temperature: 100 °C (hold for 5 min)	[6]
Ramp Rate: 15 °C/min	[6]	
Final Temperature: 250 °C (hold for 5 min)	[6]	
Mass Spectrometer	Capable of detecting m/z up to the molecular weight of Aurantiol	[6]

Table 2: GC-MS Experimental Parameters for Aurantiol Analysis

The chromatogram of the reaction mixture typically shows peaks for unreacted hydroxycitronellal and methyl anthranilate, in addition to the product peak(s) for **Aurantiol**.[6] The presence of two closely eluting peaks for **Aurantiol** has been reported, which may be attributed to its isomers.[1]

Logical Relationship for Characterization





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Caption: Logical workflow for the characterization of Aurantiol.

Conclusion

This technical guide has summarized the key molecular and structural information for **Aurantiol**, a significant fragrance compound. While its chemical identity, physical properties, and a method for its synthesis are well-documented, a notable gap exists in the public availability of its detailed NMR and IR spectroscopic data. The provided synthesis and characterization protocols offer a solid foundation for researchers and professionals working with this compound. Further investigation to obtain and publish comprehensive spectroscopic data would be of great benefit to the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Aurantiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584224#molecular-structure-of-aurantiol]

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